2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
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Overview
Description
2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20ClNO3 and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Structural Analysis
One area of research has focused on the synthesis of spiroaminals, including compounds with structures similar to 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one. These compounds are considered challenging targets for chemical synthesis due to their novel skeletons and potential biological activities. Various strategies have been developed for synthesizing these types of spiroaminals, highlighting the synthetic interest in these complex molecules (Sinibaldi & Canet, 2008).
Additionally, research into spirocyclic compounds has led to the synthesis and structural analysis of related compounds. For example, studies on the synthesis of oxa-aza spirobicycles through intramolecular hydrogen atom transfer have contributed to the understanding of the formation and characteristics of these complex molecular structures (Martín et al., 2009).
Biological Activity and Antiviral Research
Compounds with structural features similar to this compound have been explored for their biological activities. For instance, spirocyclic derivatives of ciprofloxacin have been synthesized and tested against various bacterial strains, revealing that some compounds showed distinct activity against specific bacteria, although with a narrower spectrum than ciprofloxacin itself (Lukin et al., 2022).
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-9(13)11(16)14-5-2-4-12(8-14)7-10(15)3-6-17-12/h9-10,15H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWKXMFHUFWTHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CC(CCO2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.